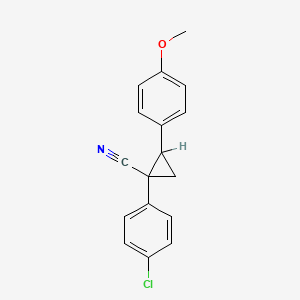![molecular formula C20H24N2O3 B14677624 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate CAS No. 39004-69-8](/img/structure/B14677624.png)
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate is an organic compound with the molecular formula C20H24N2O3. It is a member of the azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate typically involves a diazotization reaction followed by esterification. The process can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.
Esterification: The resulting azo compound is esterified with butanoic acid in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high conversion rates during the coupling and esterification steps.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or primary amines.
Substitution: Formation of substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the manufacturing of colored polymers and textiles.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate involves its interaction with molecular targets through the diazenyl group. The compound can form stable complexes with various substrates, facilitating their transport and delivery. The aromatic rings allow for π-π interactions with other aromatic compounds, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl butanoate
- 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl butanoate
- 4-[(E)-(4-Propoxyphenyl)diazenyl]phenyl butanoate
Uniqueness
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate is unique due to its butoxy group, which imparts specific solubility and stability characteristics. This makes it particularly suitable for applications requiring long-term stability and consistent performance.
Eigenschaften
CAS-Nummer |
39004-69-8 |
|---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
[4-[(4-butoxyphenyl)diazenyl]phenyl] butanoate |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-15-24-18-11-7-16(8-12-18)21-22-17-9-13-19(14-10-17)25-20(23)6-4-2/h7-14H,3-6,15H2,1-2H3 |
InChI-Schlüssel |
LXJCUCRFPBBZNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


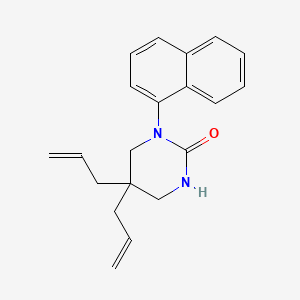
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)

![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
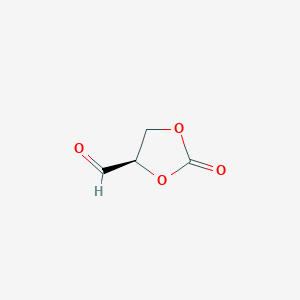
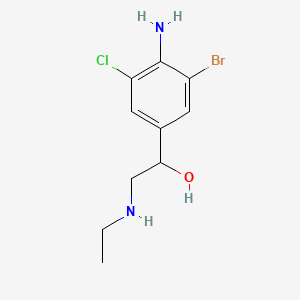
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
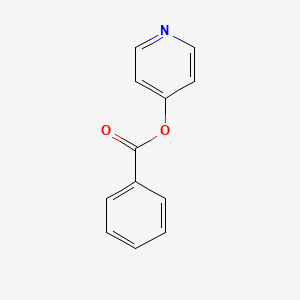
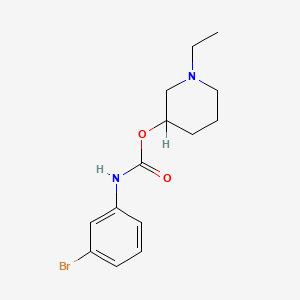
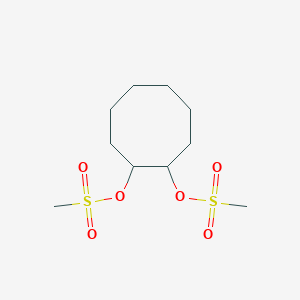

![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
